molecular formula C15H13IO B1359040 4-Ethyl-4'-iodobenzophenone CAS No. 951885-15-7

4-Ethyl-4'-iodobenzophenone

Cat. No. B1359040
M. Wt: 336.17 g/mol
InChI Key: JDTBTYRMJKNYRB-UHFFFAOYSA-N
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Description

4-Ethyl-4’-iodobenzophenone is a chemical compound with the molecular formula C15H13IO . It is a derivative of benzophenone, which is a type of aromatic ketone .


Synthesis Analysis

The synthesis of 4-Ethyl-4’-iodobenzophenone can involve various methods. One such method is the Pd(0)-catalyzed cross-coupling reaction of 4′-iodoacetophenone with siloxane . Another method involves Heck-Mizoroki reactions of 4′-iodoacetophenone with styrene, catalyzed by Pd nanoparticles in a flow reactor .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-4’-iodobenzophenone contains a total of 31 bonds. There are 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Chemical Reactions Analysis

4-Ethyl-4’-iodobenzophenone may be used as a substrate for palladium-catalyzed coupling reactions . It may also be used in the synthesis of quinoline-based potential anticancer agents .

Scientific Research Applications

Polymer Synthesis and Functionalization

A study conducted by Sumida and Vogl (1981) demonstrated the synthesis of Ethyl 4-vinyl-α-cyano-β-phenylcinnamate from 4-ethylbenzoic acid, leading to the development of functional polymers. This research highlights the critical role of 4-ethylbenzophenone derivatives in polymer chemistry, particularly in the creation of novel monomers for polymerization and copolymerization processes (Sumida & Vogl, 1981).

Kinetics of Degradation in Pharmaceutical Compounds

Sunderland and Watts (1984) explored the degradation kinetics of ethyl 4-hydroxybenzoate esters, providing insight into the stability and breakdown of similar compounds. This research is crucial in understanding the environmental and biological fate of 4-ethylbenzophenone derivatives, particularly in pharmaceutical applications (Sunderland & Watts, 1984).

Liquid Chromatography Applications

Nohta et al. (1994) identified 2-Amino-4,5-ethylenedioxyphenol as an effective fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This showcases the utility of derivatives of 4-ethylbenzophenone in enhancing analytical methods, especially in the identification and quantification of complex chemical substances (Nohta et al., 1994).

Photocatalysis and Environmental Applications

A study on the solid-state photochemistry of methyl-substituted benzophenones, including derivatives similar to 4-ethyl-4'-iodobenzophenone, provided insights into the reaction mechanisms under UV irradiation. This research by Ito et al. (1987) is significant for understanding the environmental impact and photodegradation of such compounds (Ito et al., 1987).

Future Directions

The future directions of 4-Ethyl-4’-iodobenzophenone research could involve further exploration of its potential uses in the synthesis of other chemical compounds, such as potential anticancer agents . Additionally, more research could be conducted to better understand its mechanism of action and its physical and chemical properties.

properties

IUPAC Name

(4-ethylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTBTYRMJKNYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-4'-iodobenzophenone

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